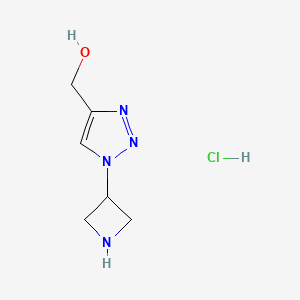

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMLJVWFJJNNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cycloaddition process, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted azetidines.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride" cannot be composed. The available data primarily focuses on the chemical and physical properties, safety hazards, and identifiers of related compounds such as "(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol" and "(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride" .

Chemical Information:

- (1-{1-[1-(4-nitrobenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanamine) This compound has a molecular weight of 338.35 and the molecular formula .

- This compound This compound has the molecular formula .

- (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride This compound is also known by other names such as "[1-(azetidin-3-yl)-1h-1,2,3-triazol-4-yl]methanol dihydrochloride" and "[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride" . It has the molecular formula .

Safety and Hazards:

- (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Basic/Related Compounds Information:

- [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol has a molecular weight of 154.17 g/mol and a molecular formula of .

Additional Data:

- [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride has a molecular weight of 227.09 . Hazard statements include H302, H315, H319, and H335, with precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

The mechanism of action of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the azetidine ring can interact with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in the azetidine-triazole-methanol scaffold. Below is a comparative analysis with key analogs:

Biological Activity

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

The chemical formula for this compound is with a molecular weight of 202.64 g/mol. The compound is typically presented as a powder and has a purity of 95% .

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₀ClN₄O |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |

| Appearance | Powder |

| Purity | 95% |

Anticancer Activity

Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For example, studies have shown that related triazole derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

In specific assays, compounds similar to this compound have demonstrated IC50 values as low as 0.43 µM against HCT116 colorectal cancer cells, indicating potent cytotoxic effects . The mechanism often involves the modulation of key signaling pathways such as NF-kB and caspase activation.

Antimicrobial Activity

Triazole derivatives are also well-known for their antimicrobial properties. They have been tested against various bacterial strains and fungi. The mechanism typically involves inhibiting the synthesis of nucleic acids or disrupting cell membrane integrity.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole compounds have shown promise in treating conditions such as diabetes and malaria. Their ability to interact with multiple biological targets makes them versatile candidates for drug development .

Study 1: Anticancer Mechanism

In a study conducted by Wei et al., a series of triazole derivatives were synthesized and evaluated for their anticancer activity. One particular derivative showed significant cytotoxicity against HCT116 cells with an IC50 of 5.19 µM. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway without affecting normal cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the common synthetic routes for (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key intermediate, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol, is generated by reacting azetidine-containing azides with propargyl alcohol derivatives. The methanol group is introduced through hydroxylation or reduction of a precursor aldehyde (e.g., using NaBH₄). Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions .

Q. How is the structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling high-resolution or twinned data. Key parameters include R-factors (<5% for high-quality data), hydrogen bonding networks (e.g., O–H···Cl interactions in the hydrochloride salt), and torsional angles of the azetidine-triazole moiety .

Q. What biochemical pathways or targets are associated with this compound?

Analogous triazole derivatives (e.g., (1-benzyl-1H-1,2,3-triazol-4-yl)methanol) inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and apoptosis in cancer cells (e.g., BT-474). Target validation involves competitive binding assays with radiolabeled colchicine and immunofluorescence microscopy to visualize microtubule disruption .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Mechanochemical synthesis (e.g., ball milling) reduces solvent use and improves reaction efficiency. For CuAAC, immobilizing Cu(I) catalysts on Merrifield resin enhances recyclability. Key parameters:

Q. How to resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies may arise from conformational flexibility (e.g., azetidine puckering). Strategies:

Q. What assays are suitable for evaluating its bioactivity in cellular models?

- Antiproliferative activity : MTT assay (48–72 hr exposure, IC₅₀ calculation).

- Microtubule disruption : Immunofluorescence staining of α-tubulin in HeLa cells.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Q. How to analyze stability under physiological conditions?

Q. What computational methods predict its pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.